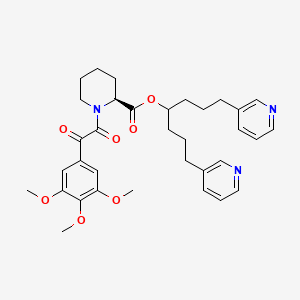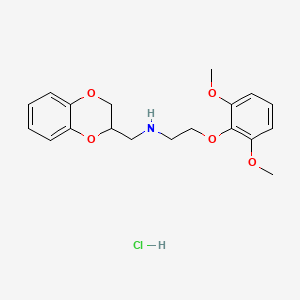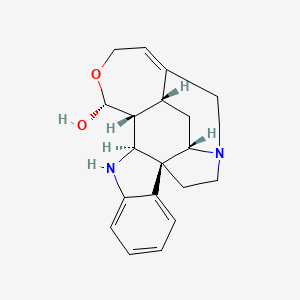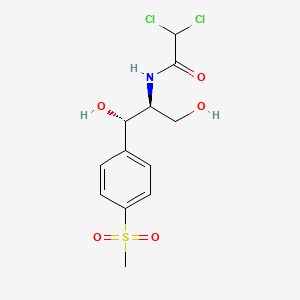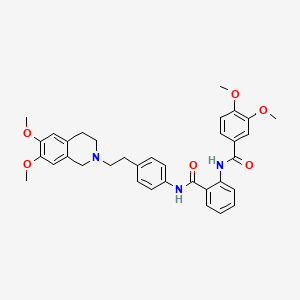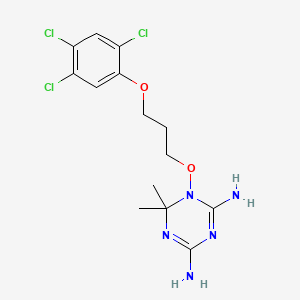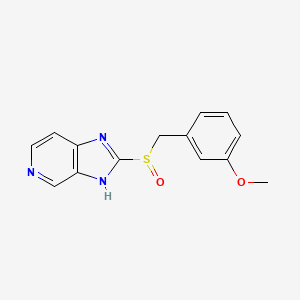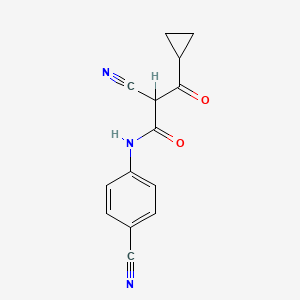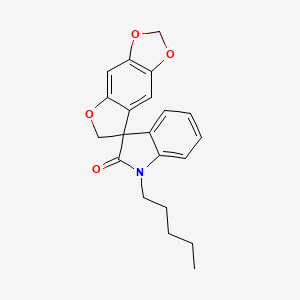
三氧沙林
概述
描述
三氧沙仑,也称为三甲基补骨脂素,是一种呋喃香豆素和补骨脂素衍生物。它主要从几种植物中获得,主要是补骨脂。三氧沙仑以其光敏特性而闻名,这意味着它可以使皮肤对紫外线更加敏感。 这种化合物与紫外线 A 光一起用于治疗皮肤疾病,如白癜风和手部湿疹 .
科学研究应用
三氧沙仑在科学研究中具有广泛的应用,包括:
作用机制
三氧沙仑主要通过光活化发挥作用。当暴露于紫外线 A 光时,它在 DNA 中形成链间交联,抑制 DNA 合成和细胞分裂。这会导致细胞损伤和程序性细胞死亡,除非被细胞机制修复。 三氧沙仑的分子靶标包括 DNA,它与 DNA 形成共价键,导致转录和复制受到抑制 .
生化分析
Biochemical Properties
Trioxsalen plays a significant role in biochemical reactions, particularly in the context of phototherapy. Upon activation by UV-A light, trioxsalen interacts with DNA to form interstrand cross-links . These cross-links can cause programmed cell death (apoptosis) unless repaired by cellular mechanisms . Trioxsalen can also be conjugated to dyes for confocal microscopy, allowing visualization of sites of DNA damage . Additionally, trioxsalen is being explored for the development of antisense oligonucleotides that can be cross-linked specifically to mutant mRNA sequences without affecting normal transcripts .
Cellular Effects
Trioxsalen has profound effects on various types of cells and cellular processes. When activated by UV-A light, trioxsalen forms interstrand cross-links in DNA, leading to cell apoptosis . This process can influence cell signaling pathways, gene expression, and cellular metabolism. In research settings, trioxsalen is used as an experimental mutagen to generate small deletions in DNA, which can affect gene function and expression . The compound’s ability to induce DNA damage and apoptosis makes it a valuable tool in studying cellular responses to DNA damage and repair mechanisms .
Molecular Mechanism
The molecular mechanism of trioxsalen involves its activation by UV-A light, which enables it to form interstrand cross-links in DNA . These cross-links prevent the separation of DNA strands during replication and transcription, leading to cell cycle arrest and apoptosis . Trioxsalen’s ability to form cross-links with DNA is the basis for its use in phototherapy and as an experimental mutagen . Additionally, trioxsalen can be conjugated to antisense oligonucleotides to target specific mRNA sequences, providing a mechanism for selective gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trioxsalen can change over time. The compound’s stability and degradation are important factors to consider. Trioxsalen is pharmacologically inactive until it is exposed to UV-A light, which converts it to its active form . The photoactivated form of trioxsalen produces interstrand linkages in DNA, resulting in cell apoptosis . Long-term effects of trioxsalen on cellular function have been observed in both in vitro and in vivo studies, with the compound causing sustained DNA damage and apoptosis .
Dosage Effects in Animal Models
The effects of trioxsalen vary with different dosages in animal models. At therapeutic doses, trioxsalen is used to treat conditions such as vitiligo and hand eczema . At high doses, trioxsalen can cause toxic or adverse effects, including severe sunburns, increased risk of skin cancer, and cataracts . Threshold effects have been observed, with higher doses leading to more pronounced DNA damage and apoptosis .
Metabolic Pathways
Trioxsalen is involved in metabolic pathways that include its activation by UV-A light and subsequent interactions with DNA . The compound is pharmacologically inactive until it is exposed to UV-A light, which converts it to its active form . Trioxsalen’s active metabolites can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s ability to form DNA cross-links is a key aspect of its metabolic activity .
Transport and Distribution
Trioxsalen is transported and distributed within cells and tissues through various mechanisms. The compound can be administered topically or orally, and its distribution is influenced by factors such as absorption and volume of distribution . Trioxsalen interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . The compound’s ability to photosensitize the skin is a result of its distribution and activation by UV-A light .
Subcellular Localization
The subcellular localization of trioxsalen is primarily within the nucleus, where it interacts with DNA to form interstrand cross-links . Trioxsalen’s activity and function are influenced by its localization, with the compound targeting specific compartments or organelles within the cell . Post-translational modifications and targeting signals may direct trioxsalen to specific subcellular locations, enhancing its ability to induce DNA damage and apoptosis .
准备方法
合成路线和反应条件
三氧沙仑可以通过多种化学途径合成。一种常见的方法是在受控条件下对适当的前体进行环化。 合成通常涉及使用诸如甲醇和四氢呋喃之类的试剂,反应通过诸如高效液相色谱 (HPLC) 之类的技术进行监测 .
工业生产方法
在工业环境中,三氧沙仑通过优化反应条件来生产,以确保高产率和纯度。该过程涉及使用大型反应器和精确控制温度和 pH 值。 最终产物使用色谱技术进行纯化,以满足所需标准 .
化学反应分析
相似化合物的比较
三氧沙仑与其他补骨脂素衍生物进行比较,例如:
类似化合物列表
- 补骨脂素
- 甲氧沙仑
- 佛手柑内酯
- 花椒毒素
三氧沙仑因其在光敏作用中的更高效率及其形成稳定的 DNA 交联的能力而脱颖而出,使其成为医疗和研究应用中宝贵的化合物 .
属性
IUPAC Name |
2,5,9-trimethylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-7-4-12(15)17-14-9(3)13-10(6-11(7)14)5-8(2)16-13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHHVULEAZTJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023716 | |
| Record name | Trioxsalen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trioxsalen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015575 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
After photoactivation it creates interstrand cross-links in DNA, which can cause programmed cell death. | |
| Record name | Trioxsalen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04571 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3902-71-4 | |
| Record name | Trimethylpsoralen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3902-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trioxsalen [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003902714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trioxsalen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04571 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trioxsalen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trioxsalen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trioxsalen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trioxysalen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIOXSALEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6UY8OV51T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trioxsalen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015575 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[(4-cyano-3-methoxyphenyl)carbamoylamino]phenyl]ethyl]carbamate](/img/structure/B1683580.png)
